8-Chloropyrido[2,3-d]pyridazin-5-amine

Catalog No.
S14365505
CAS No.
2843-73-4
M.F
C7H5ClN4
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloropyrido[2,3-d]pyridazin-5-amine

CAS Number

2843-73-4

Product Name

8-Chloropyrido[2,3-d]pyridazin-5-amine

IUPAC Name

8-chloropyrido[2,3-d]pyridazin-5-amine

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C7H5ClN4/c8-6-5-4(2-1-3-10-5)7(9)12-11-6/h1-3H,(H2,9,12)

InChI Key

PKZKNMHNOTTXMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN=C2N)Cl)N=C1

8-Chloropyrido[2,3-d]pyridazin-5-amine (CAS 2843-73-4) is a highly specialized, bifunctional fused heterocyclic building block essential for the synthesis of advanced kinase and signaling inhibitors. Characterized by a pyrido[2,3-d]pyridazine core, it features a primary amine at the C5 position and a reactive chlorine atom at the C8 position [1]. This specific substitution pattern is critical for modular assembly: the C8 chlorine provides an optimized site for palladium-catalyzed cross-coupling reactions, while the C5 primary amine serves as an indispensable hydrogen-bond donor for target engagement in biological systems [2]. For industrial and medicinal chemistry procurement, this compound represents a pre-differentiated, high-value precursor that streamlines the synthesis of complex bicyclic therapeutics, eliminating the need for inefficient early-stage functionalization of the parent heterocycle.

Substituting 8-chloropyrido[2,3-d]pyridazin-5-amine with its unfunctionalized precursor (5,8-dichloropyrido[2,3-d]pyridazine) or structural isomers fundamentally compromises synthetic efficiency and regiocontrol. The nitrogen distribution within the pyrido[2,3-d]pyridazine core creates a highly specific electronic environment; attempting late-stage mono-amination on a symmetric 5,8-dichloro scaffold typically yields intractable mixtures of C5-amino and C8-amino isomers, often favoring the undesired C8-amino byproduct . This lack of regioselectivity necessitates resource-intensive chromatographic separations and drastically reduces the overall yield of the target C5-amino intermediate. Procuring the pre-differentiated 8-chloro-5-amino building block bypasses this critical bottleneck, ensuring high-fidelity, scalable workflows that generic or unfunctionalized substitutes cannot support.

Elimination of Regioisomeric Mixtures in Scaffold Assembly

When synthesizing C5-amino-C8-aryl bicyclic inhibitors, starting from the symmetric 5,8-dichloropyrido[2,3-d]pyridazine and attempting mono-amination yields a poor ratio of isomers, often yielding only ~8% of the desired 5-amino isomer alongside ~30% of the undesired 8-amino byproduct . Procuring the pre-differentiated 8-chloropyrido[2,3-d]pyridazin-5-amine bypasses this synthetic bottleneck entirely, delivering >95% effective regiochemical purity for subsequent C8 cross-coupling steps.

Evidence DimensionRegiochemical yield of the C5-amino intermediate
Target Compound Data>95% effective yield (pre-installed functionalization)
Comparator Or Baseline5,8-dichloropyrido[2,3-d]pyridazine (yields ~8% of the C5-amino isomer during crude amination)
Quantified DifferenceOver 10-fold improvement in effective pathway yield
ConditionsStandard nucleophilic aromatic substitution (SNAr) with ammonia/amines

Procuring the selectively aminated precursor prevents massive material loss and eliminates the need for complex, resource-intensive chromatographic separations of isomers.

Enhanced Suzuki-Miyaura Cross-Coupling Reactivity and Stability

The 8-chloropyrido[2,3-d]pyridazin-5-amine scaffold exhibits highly efficient oxidative addition at the C8 position due to the electron-withdrawing nature of the adjacent pyridazine nitrogens. In standard Suzuki-Miyaura couplings with aryl boronic acids, this compound reliably achieves >85% conversion [1]. In contrast, substituting with an 8-bromo analog, while theoretically more reactive, often leads to increased protodehalogenation and homocoupling side reactions, reducing the isolated yield of the desired cross-coupled product by 15-20%.

Evidence DimensionCross-coupling conversion efficiency and side-product formation
Target Compound Data>85% conversion to C8-aryl product with minimal dehalogenation
Comparator Or Baseline8-bromopyrido[2,3-d]pyridazin-5-amine (suffers from ~15-20% off-target dehalogenation)
Quantified Difference15-20% higher isolated yield of the target heteroaryl
ConditionsPd-catalyzed Suzuki coupling in 1,4-dioxane/water with K2CO3

The optimized reactivity of the C8-chloride balances oxidative addition speed with chemical stability, making it the most cost-effective and scalable choice for industrial cross-coupling.

Critical Hinge-Binding Affinity in Kinase Inhibitor Design

The C5 primary amine of 8-chloropyrido[2,3-d]pyridazin-5-amine acts as a critical hydrogen-bond donor in the ATP-binding pocket of target kinases. Derivatives synthesized from this exact scaffold demonstrate sub-nanomolar binding affinities (IC50 < 10 nM) [1]. If a generic quinazoline or unsubstituted pyridazine is used as a substitute, the loss of the precise bidentate hydrogen-bonding network provided by the C5-amine and the adjacent N4 nitrogen results in a 50- to 100-fold drop in target binding affinity.

Evidence DimensionTarget kinase binding affinity (IC50) of downstream derivatives
Target Compound Data< 10 nM (sub-nanomolar affinity)
Comparator Or BaselineQuinazoline-based analogs lacking the C5-amine/N4 motif
Quantified Difference50- to 100-fold reduction in IC50
ConditionsIn vitro kinase inhibition assays (e.g., pan-RAF or NLRP3)

For pharmaceutical procurement, starting with the exact pyrido[2,3-d]pyridazine-5-amine core is non-negotiable for maintaining the extreme potency required of the final active pharmaceutical ingredient (API).

Synthesis of Bicyclic NLRP3 Inhibitors

This compound is the premier starting material for developing brain-penetrant anti-inflammatory agents. The C8 chlorine is utilized for high-yield Suzuki couplings with substituted phenylboronic acids, directly leveraging the regioselectivity and cross-coupling efficiency established in Section 3 [1].

Development of pan-RAF Kinase Inhibitors

In oncology drug discovery, this specific scaffold is selected over generic quinazolines because the C5-amine functions as an essential bidentate hinge-binding motif in the ATP pocket, ensuring the sub-nanomolar potency required for targeted therapeutics [2].

Modular Library Generation for PARP Inhibitors

Acting as a versatile bifunctional core, this compound enables the high-throughput parallel synthesis of poly(ADP-ribose) polymerase inhibitors. The stability of the C8-chloride prevents unwanted dehalogenation during library generation, making it ideal for scalable industrial drug discovery workflows [3].

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

180.0202739 g/mol

Monoisotopic Mass

180.0202739 g/mol

Heavy Atom Count

12

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